tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H12FN3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate typically involves the reaction of 5-cyano-6-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- tert-Butyl (5-chloro-2-fluoropyridin-4-yl)carbamate
- tert-Butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate
Uniqueness
tert-Butyl (5-cyano-6-fluoropyridin-2-yl)carbamate is unique due to the presence of both cyano and fluorine substituents on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12FN3O2 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-6-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3,(H,14,15,16) |
InChI Key |
NTKMYVXOQNWXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C#N)F |
Origin of Product |
United States |
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